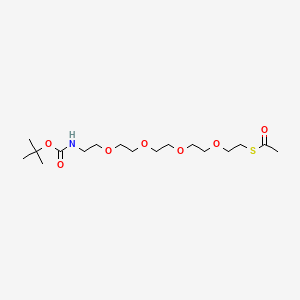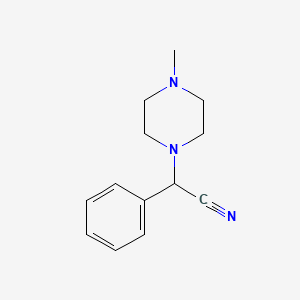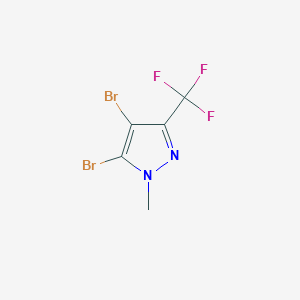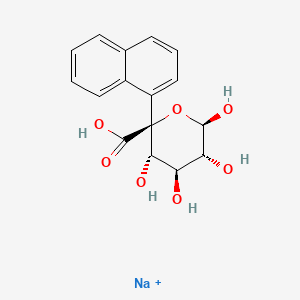
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an indole ring, and a trifluoroacetamide moiety
Méthodes De Préparation
The synthesis of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the dimethylsulfamoyl group: This step involves the sulfonation of the imidazole ring followed by N,N-dimethylation.
Attachment of the trifluoroacetamide moiety: This can be achieved through acylation reactions using trifluoroacetic anhydride.
Formation of the indole ring: The indole ring can be synthesized separately and then coupled to the imidazole derivative through a suitable linker.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Des Réactions Chimiques
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Coupling Reactions: The presence of aromatic rings makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide include other imidazole and indole derivatives. These compounds may share some structural features but differ in their functional groups or overall structure, leading to different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H24F3N5O3S |
|---|---|
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
N-[[1-(dimethylsulfamoyl)-5-methylimidazol-4-yl]methyl]-2,2,2-trifluoro-N-[2-(1-methylindol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H24F3N5O3S/c1-14-17(24-13-28(14)32(30,31)25(2)3)12-27(19(29)20(21,22)23)10-9-16-11-15-7-5-6-8-18(15)26(16)4/h5-8,11,13H,9-10,12H2,1-4H3 |
Clé InChI |
SYANYOGIZUZUDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1S(=O)(=O)N(C)C)CN(CCC2=CC3=CC=CC=C3N2C)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)






![(1'R,2S,8'aR)-1'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,2'-indolizine]](/img/structure/B11825638.png)
![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)

![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)
